molecular formula C8H14N2S2 B1600486 2-Cyanoethyl diethylcarbamodithioate CAS No. 10264-39-8

2-Cyanoethyl diethylcarbamodithioate

Cat. No.: B1600486
CAS No.: 10264-39-8
M. Wt: 202.3 g/mol
InChI Key: OVORRQJAJFTHJJ-UHFFFAOYSA-N
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Description

2-Cyanoethyl diethylcarbamodithioate, also known as Carbamodithioic acid, N,N-diethyl-, 2-cyanoethyl ester, is an organic compound with the molecular formula C8H14N2S2 and a molecular weight of 202.34 g/mol. It is characterized by its specific physical properties, including a melting point of 30 °C and a predicted density of 1.122 g/cm³ at 20 °C. This compound is part of the dithiocarbamate class of chemicals, which are amides of dithiocarbamic acid known for their exceptional ability to form stable complexes with various metal ions. This chelating property is a cornerstone of their utility in research. Dithiocarbamates and their metal complexes are extensively investigated for a wide range of applications. Their metal-chelating ability makes them promising agents for the concentration and remediation of heavy metals from environmental samples. Furthermore, dithiocarbamate structures serve as key precursors in catalytic reactions, such as the synthesis of disulfiram, a compound used in pharmaceutical research. As a specialty chemical, this compound is supplied for laboratory research purposes. It is intended for use by qualified researchers only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyanoethyl N,N-diethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S2/c1-3-10(4-2)8(11)12-7-5-6-9/h3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVORRQJAJFTHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470716
Record name 2-Cyanoethyl diethylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10264-39-8
Record name 2-Cyanoethyl diethylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Preparation Methodologies of 2 Cyanoethyl Diethylcarbamodithioate

Conventional Synthetic Routes

The traditional synthesis of 2-Cyanoethyl diethylcarbamodithioate is primarily based on the well-established chemistry of dithiocarbamates, which are organosulfur compounds. nih.gov These methods typically involve a multi-step, one-pot reaction sequence. nih.govorganic-chemistry.org

Reaction Pathways involving Carbon Disulfide and Amines

The foundational step in the synthesis of dithiocarbamates is the reaction of a primary or secondary amine with carbon disulfide. nih.govmdpi.com In the case of this compound, the secondary amine, diethylamine, is reacted with carbon disulfide. This reaction is typically conducted in the presence of a base, such as sodium hydroxide, to form the corresponding dithiocarbamate (B8719985) salt, sodium diethyldithiocarbamate (B1195824). google.com The base plays a crucial role in deprotonating the amine, facilitating its nucleophilic attack on the carbon of the carbon disulfide. nih.gov

The general reaction can be summarized as follows: (C₂H₅)₂NH + CS₂ + NaOH → (C₂H₅)₂NCSS⁻Na⁺ + H₂O

This dithiocarbamate salt is a key intermediate that is then reacted with an appropriate electrophile to yield the final product. mdpi.com The order of addition of the reagents (amine, base, and carbon disulfide) generally does not affect the formation of the product, provided the stoichiometry is correct. nih.gov

Role of Electrophiles in Synthetic Schemes

Once the diethyldithiocarbamate anion is formed, it acts as a potent nucleophile. The synthesis of this compound is achieved through the reaction of this anion with a suitable electrophile that provides the 2-cyanoethyl group. Acrylonitrile (B1666552) (CH₂=CHCN) serves as this electrophile. researchgate.net

The reaction proceeds via a Michael addition, a type of conjugate addition reaction. dntb.gov.ua The nucleophilic sulfur atom of the diethyldithiocarbamate anion attacks the β-carbon of the α,β-unsaturated nitrile (acrylonitrile). This process, known as cyanoethylation, results in the formation of a new carbon-sulfur bond and yields the final product, this compound. researchgate.net

This reaction is a versatile method for the S-alkylation of dithiocarbamates, allowing for the introduction of various functional groups. mdpi.com

Advanced and Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve reaction efficiency. organic-chemistry.orgrsc.org

Ultrasound-Assisted Synthesis Protocols for N,S-Dialkyl Dithiocarbamates

Ultrasound-assisted synthesis has emerged as a promising green technique in organic chemistry. utrgv.edunih.gov The application of ultrasonic irradiation can significantly enhance reaction rates and yields in the synthesis of dithiocarbamates. utrgv.eduhielscher.com This is attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with high temperature and pressure, leading to the formation of highly reactive species and improved mass transfer. hielscher.com

For the synthesis of N,S-dialkyl dithiocarbamates, ultrasound has been shown to promote the aza-Michael addition of amines to α,β-unsaturated compounds in water, often without the need for catalysts. utrgv.edu This method offers several advantages, including:

Faster reaction times. nih.gov

Higher yields. nih.gov

Milder reaction conditions.

Use of environmentally benign solvents like water. utrgv.edu

While a specific protocol for the ultrasound-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the general principles have been successfully applied to similar dithiocarbamate derivatives, suggesting its potential applicability. nih.gov For instance, ultrasound has been effectively used in the synthesis of piperazine-based dithiocarbamates, with reactions reaching completion in as little as 30 minutes at 70°C, achieving yields of 80-90%. nih.gov

Methodologies for Reduced Reaction Intensity and Synthetic Risk Mitigation

Efforts to reduce the risks associated with the synthesis of dithiocarbamates have led to the development of new protocols. One such method for the synthesis of N,N-diethyldithiocarbamate nitrile ethyl (a synonym for this compound) involves the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent. This approach has been reported to effectively reduce the intensity of the reaction and lower the synthetic risk. researchgate.net A study utilizing this method reported a high yield and purity for the final product. researchgate.net

Table 1: Synthesis and Properties of this compound

Parameter Value Reference
Synthetic Method Reaction in dimethyl sulfoxide (DMSO) researchgate.net
Yield 91.06% researchgate.net

| Purity | 94.23% | researchgate.net |

Formation Mechanisms of this compound Analogs in Industrial Processes

Dithiocarbamates are a class of compounds with significant industrial applications, including their use as fungicides, pesticides, and in the rubber industry. mdpi.comgoogle.comnih.gov The industrial production of dithiocarbamates, such as mancozeb, involves the reaction of amines with carbon disulfide. thapar.edu

While specific details on the industrial-scale formation of this compound and its analogs are not widely published, the general principles of dithiocarbamate synthesis would apply. In an industrial setting, the reaction of a dithiocarbamate salt with an electrophile like acrylonitrile would be the primary route.

Potential side reactions and the formation of by-products are important considerations in industrial processes. In the cyanoethylation of dithiocarbamates, one possible by-product could arise from the self-condensation of the cyanomethyl anion, which can be formed under certain conditions. This can lead to the formation of compounds like ethyl 3-amino-2-cyanobut-2-enedithioate if ethyl iodide is present. researchgate.net The degradation of dithiocarbamates can also lead to the formation of by-products such as ethylene (B1197577) thiourea (B124793) (ETU) and propylene (B89431) thiourea (PTU), which are of environmental concern. nih.gov Control of reaction conditions, such as temperature, pressure, and stoichiometry, is crucial to maximize the yield of the desired product and minimize the formation of impurities.

Pathways during Vulcanization Processes

The formation of this compound during vulcanization is not a primary, intended synthesis route but rather a secondary reaction that can occur under specific conditions, particularly in the vulcanization of nitrile-containing elastomers. The key components for its formation are the presence of diethylcarbamodithioate precursors and residual acrylonitrile monomer.

Detailed research into the chemical composition of rubber articles, such as nitrile gloves, has led to the identification of related compounds, suggesting a probable formation mechanism. A study on 2-cyanoethyl dimethyldithiocarbamate (B2753861) (CEDMC), a closely related compound, concluded that it likely forms during the vulcanization process from the reaction of residual acrylonitrile monomer and rubber additives like dithiocarbamates. nih.gov This pathway provides a strong basis for understanding the formation of this compound.

The vulcanization of nitrile-butadiene rubber (NBR), a polymer containing acrylonitrile units, often employs dithiocarbamate accelerators to achieve desired physical properties. researchgate.netlusida.com These accelerators, such as zinc diethyldithiocarbamate (ZDEC), or the amines from which they are formed, can react with unpolymerized acrylonitrile that remains in the rubber matrix after polymerization.

The proposed pathway involves the nucleophilic addition of the diethylcarbamodithioate moiety to the activated double bond of acrylonitrile. This Michael-type addition reaction is facilitated by the electron-withdrawing nature of the nitrile group in acrylonitrile. The general reaction can be represented as follows:

Diethylamine + Carbon Disulfide → Diethylcarbamodithioic Acid

Diethylcarbamodithioic Acid + Acrylonitrile → this compound

Alternatively, if a dithiocarbamate salt or complex is used as an accelerator, it can dissociate or react to provide the nucleophilic dithiocarbamate anion, which then reacts with acrylonitrile.

The conditions of vulcanization, including elevated temperature and the presence of various chemical species such as activators (e.g., zinc oxide) and other accelerators, create a reactive environment conducive to such secondary reactions. nih.govdergipark.org.tr While the primary goal of vulcanization is to form cross-links within the polymer chains, the presence of unreacted monomers and highly reactive accelerator species can lead to the formation of byproducts like this compound. nih.gov

The following interactive data table summarizes the key reactants and the resulting product in this proposed vulcanization pathway.

Role Compound Name Chemical Formula
Precursor 1Diethylamine(C₂H₅)₂NH
Precursor 2Carbon DisulfideCS₂
ReactantAcrylonitrileCH₂=CHCN
ProductThis compound(C₂H₅)₂NC(S)SCH₂CH₂CN

Reactivity and Mechanistic Investigations of 2 Cyanoethyl Diethylcarbamodithioate

Reversible-Deactivation Radical Polymerization (RDRP) Mechanisms

RDRP techniques have revolutionized polymer synthesis by providing a means to control the polymerization of a wide range of monomers. wikipedia.org These methods rely on a dynamic equilibrium between active propagating radicals and dormant polymer chains, a process mediated by a chain transfer agent (CTA). mdpi.com Dithiocarbamates are a class of thiocarbonylthio compounds that have been explored as CTAs in one of the most versatile RDRP techniques, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. wikipedia.org

Photo-Initiated RAFT Polymerization Systems

Photo-initiated RAFT polymerization offers several advantages over thermally initiated systems, including spatial and temporal control over the polymerization process. researchgate.netrsc.org These systems can operate at ambient temperatures, which is beneficial for certain applications. nih.gov Photo-RAFT can be initiated through different mechanisms, such as the use of a photoinitiator that generates radicals upon irradiation, or through the direct photo-excitation of the RAFT agent (photoiniferter). researchgate.net

While the use of dithiocarbamates in photo-mediated RAFT has been investigated, for example, with a N-carbazole dithiocarbamate (B8719985), there is no specific information in the provided results on the application of 2-Cyanoethyl diethylcarbamodithioate in such systems. ias.ac.in The development of photo-controlled RAFT continues to be an active area of research, with efforts focused on elucidating reaction mechanisms and expanding the range of applicable monomers and RAFT agents. researchgate.netrsc.org

Concurrent Controlled Radical Polymerization (CRP) Systems (e.g., ATRP/RAFT)

Controlled Radical Polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are powerful methods for synthesizing polymers with well-defined architectures. researchgate.net The combination of these methods into concurrent or sequential systems allows for the polymerization of diverse monomers that may not be suitable for a single technique. google.com For instance, this approach provides an efficient route to create block copolymers by selecting the best CRP process for each specific monomer segment. google.com

The core of the RAFT process relies on a chain transfer agent (CTA), typically a dithio compound, to mediate the polymerization by reversibly converting active propagating radicals into dormant chains. researchgate.net Dithiocarbamates can function as CTAs in RAFT polymerization. cmu.edu However, their effectiveness is highly dependent on their structure. For example, simple dithiocarbamates like S-Benzyl N,N-diethyldithiocarbamate and S-(2-cyanoprop-2-yl) N,N-dimethyldithiocarbamate have shown a lack of control in the polymerization of monomers like styrene (B11656) and methyl methacrylate. cmu.edu Effective control is achieved when the non-bonded electron pair on the dithiocarbamate's nitrogen atom is part of an aromatic system, which makes reversible radical addition-fragmentation more favorable. cmu.edu

In concurrent systems, such as ATRAF, which combines ATRP and RAFT, a dual-function initiator is used. google.com This allows for a one-pot synthesis where a transition metal complex can be used for both the synthesis of the CTA and the subsequent polymerization. google.com Such hybrid processes expand the scope of CRP by merging the advantages of both ATRP and RAFT, enabling the polymerization of a wide array of functional and non-functional monomers. google.comyoutube.com The 2-cyanoethyl group in this compound is a feature often seen in radical chemistry, but the specific utility of this compound in concurrent ATRP/RAFT systems depends on its ability to function effectively as a CTA under the required reaction conditions.

General Reaction Pathways in Chemical Transformations

Beyond coordination chemistry, the this compound molecule can participate in several other chemical transformations, primarily involving the dithiocarbamate group.

One significant pathway involves radical-mediated reactions. bham.ac.uk The dithiocarbamate group can be used to generate carbamoyl (B1232498) radicals. These radicals can then undergo intramolecular reactions, such as cyclizing onto a double bond within the same molecule. bham.ac.uk This pathway is a key strategy in the synthesis of nitrogen-containing heterocyclic structures like lactams. bham.ac.uk

Another important transformation is the reductive removal of the dithiocarbamate group. This can be achieved under neutral conditions using reagents like hypophosphorus acid and triethylamine, effectively replacing the functional group with a hydrogen atom. bham.ac.uk

Other potential reaction pathways include:

Complex Formation : As detailed in section 3.2.1, the most common reaction is chelation with transition metal ions to form stable metal complexes. researchgate.net

Thermal Decomposition : Metal-dithiocarbamate complexes can be thermally decomposed. For example, silver diethyldithiocarbamate (B1195824) decomposes to form silver sulfide (B99878) (Ag₂S) at elevated temperatures, indicating a pathway for the formation of metal sulfides from these precursors. researchgate.net

Nucleophilic Substitution : The cyanoethyl group contains a nitrile (C≡N) function, which can potentially undergo hydrolysis or other nucleophilic additions under specific conditions, though reactions involving the dithiocarbamate group are generally more prominent.

Applications in Materials Science and Engineering

Polymer and Materials Synthesis

In the realm of polymer science, dithiocarbamates such as 2-Cyanoethyl diethylcarbamodithioate are instrumental as chain transfer agents (CTAs) in Reversible Addition-Fragmenta­tion chain Transfer (RAFT) polymerization. wikipedia.org This technique is a form of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions (low polydispersity). wikipedia.orggoogle.com The RAFT process relies on a rapid equilibrium between active (propagating radicals) and dormant (thiocarbonylthio-terminated) polymer chains, which is mediated by the CTA.

Controlled Synthesis of Polymers with Tailored Molecular Weights and Polydispersities (e.g., Polyacrylonitrile)

The use of dithiocarbamate-based RAFT agents enables precise control over the polymerization of various monomers, including acrylonitrile (B1666552), the precursor to polyacrylonitrile (B21495) (PAN). By carefully selecting the ratio of monomer to RAFT agent and initiator, polymers with predetermined molecular weights and low polydispersities (typically below 1.4) can be achieved. researchgate.netacs.org

The general mechanism of RAFT polymerization involves initiation, chain transfer, re-initiation, and equilibration steps, allowing for the controlled growth of polymer chains. wikipedia.orggoogle.com This control is crucial for producing PAN with specific properties required for advanced applications. For instance, aqueous RAFT polymerization of acrylonitrile has been successfully conducted using chain transfer agents to produce PAN with molecular weights ranging from 3,000 to 60,000 g/mol and polydispersity indices (Mw/Mn) between 1.2 and 1.4. acs.org The ability to tailor the molecular weight of PAN is significant, as lower molecular weight PAN can offer improved solubility and reactivity, which is beneficial for its use as a precursor for other materials. mdpi.com Research has demonstrated the successful synthesis of low-molecular-weight PAN using chain transfer agents in an environmentally friendly aqueous precipitation polymerization method. mdpi.com

ParameterFindingSource(s)
Polymerization Technique Reversible Addition-Fragmenta­tion chain Transfer (RAFT) polymerization allows for controlled synthesis. wikipedia.org
Controlled Parameter Molecular weight and polydispersity of polymers like Polyacrylonitrile (PAN) can be tailored. acs.org
Achieved Polydispersity Polydispersity indices (Mw/Mn) are typically between 1.2 and 1.4. acs.org
Molecular Weight Range PAN with molecular weights from 3,000 to 60,000 g/mol has been synthesized. acs.org

Fabrication of Block Copolymers

RAFT polymerization is a powerful method for the synthesis of block copolymers. researchgate.netrsc.org The process typically involves the synthesis of a homopolymer (the first block) using a RAFT agent. This resulting polymer, termed a macro-RAFT agent, retains the thiocarbonylthio end group. rsc.org This active end group can then be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. researchgate.netresearchgate.net This sequential monomer addition can be repeated to create multiblock copolymers, such as triblock terpolymers. nih.gov

For example, polyacrylonitrile-block-poly(methyl acrylate) has been synthesized using a PAN-RAFT macro-agent. researchgate.net Similarly, the synthesis of poly(ethylene glycol)-b-polyacrylonitrile block copolymers has been achieved using a poly(ethylene oxide) with a trithiocarbonate (B1256668) end group as the macro-RAFT agent. researchgate.net The ability to create block copolymers is significant as it allows for the combination of different polymer properties into a single macromolecule, leading to materials with unique characteristics for applications like drug delivery and nanotechnology. researchgate.netrsc.org

FeatureDescriptionSource(s)
General Method Sequential monomer addition using a macro-RAFT agent. rsc.orgresearchgate.net
First Step Synthesis of a homopolymer (macro-RAFT agent) with a reactive thiocarbonylthio end group. rsc.org
Second Step The macro-RAFT agent initiates the polymerization of a second monomer to form a diblock copolymer. researchgate.netresearchgate.net
Example Synthesis of polyacrylonitrile-block-poly(methyl acrylate) from a PAN-RAFT agent. researchgate.net

Role in Modifying Polymer Properties and Architecture

The controlled nature of RAFT polymerization allows for the precise modification of polymer properties and architecture. researchgate.netcore.ac.uk By controlling the molecular weight, polydispersity, and monomer sequence, properties such as thermal stability, mechanical strength, and solubility can be fine-tuned. researchgate.netcore.ac.uk RAFT copolymers have been shown to exhibit greater thermal stability compared to their counterparts synthesized by conventional free-radical polymerization. core.ac.uk

Furthermore, RAFT polymerization enables the creation of complex polymer architectures beyond simple linear chains, including star, comb, and brush polymers. wikipedia.org This architectural control is critical for developing advanced materials with specialized functions. For instance, the optoelectronic properties of functional polymers can be enhanced by using RAFT to control molecular weight and reduce impurities, which can act as charge traps. nih.gov

Use in Carbon Fiber Synthesis and Surface Modification

Polyacrylonitrile is the primary precursor for the production of high-performance carbon fibers, accounting for over 90% of the market. researchgate.netmdpi.com The properties of the final carbon fiber are highly dependent on the quality of the PAN precursor. researchgate.net RAFT polymerization provides a method to synthesize PAN precursors with high molecular weight and low polydispersity, a combination that is difficult to achieve with conventional methods. researchgate.net

Studies have shown that carbon fibers derived from RAFT-synthesized PAN precursors exhibit significantly improved mechanical properties. researchgate.net The controlled structure of the RAFT PAN leads to better rheological properties during processing and a more uniform and defect-free structure in the final carbon fiber. researchgate.netdntb.gov.ua Blending PAN with other polymers like cellulose (B213188) is also being explored to create cost-effective carbon fiber precursors with enhanced properties. rsc.org Beyond synthesis, the thiocarbonylthio group on RAFT-polymerized chains can be used for surface modification, for example, by grafting polymers onto surfaces to alter their properties. nih.gov

Hydrometallurgical and Mineral Processing Applications

In the field of hydrometallurgy and mineral processing, dithiocarbamates serve as effective collectors in froth flotation, a process used to separate valuable minerals from gangue.

Flotation Collector in Metal Recovery from Complex Ores and Technogenic Waste

Dithiocarbamates, including dialkyl dithiocarbamates, are robust collectors used in the flotation of sulfide (B99878) ores. mdpi.comgoogle.com They are particularly effective for the recovery of metals such as copper, lead, zinc, and nickel from complex sulfide ores. google.comjournals.co.za The collector adsorbs onto the surface of the target mineral, rendering it hydrophobic (water-repellent). mdpi.com These hydrophobic particles then attach to air bubbles and float to the surface, where they can be collected as a concentrate. mdpi.com

The effectiveness of dithiocarbamates stems from their strong interaction with metal ions on the mineral surface, often forming stable metal-thiolate bonds. mdpi.comjournals.co.za They have been shown to be strong collectors for minerals like pyrite (B73398) and can significantly improve the separation efficiency of minerals such as pyrite and galena. mdpi.com Dithiocarbamates can be used alone or in combination with other collectors, like xanthates, to enhance recovery and selectivity. journals.co.zaresearchgate.netresearchgate.net Research has shown that mixtures of xanthates and dithiocarbamates can lead to superior copper grades compared to using either collector alone. researchgate.net

Beyond traditional mining, flotation with collectors like dithiocarbamates is also a viable method for recovering precious metals from technogenic waste, such as electronic scrap and used catalytic converters. srce.hrresearchgate.netdoaj.org

ApplicationDetailsSource(s)
Target Minerals Sulfide ores of copper, lead, zinc, nickel, and iron. mdpi.comgoogle.comjournals.co.za
Mechanism of Action Adsorbs on the mineral surface, making it hydrophobic through the formation of metal-thiolate bonds. mdpi.comjournals.co.za
Synergistic Effects Often used in mixtures with other collectors, such as xanthates, to improve grade and recovery. journals.co.zaresearchgate.netresearchgate.net
Technogenic Waste Effective in recovering precious metals from electronic waste and spent catalysts. srce.hrresearchgate.netdoaj.org
Enhanced Recovery of Specific Metal Sulfides (e.g., Copper, Silver)

Dithiocarbamates are known to be potent collectors for copper, lead, and zinc sulfide minerals. They are also utilized in the recovery of precious metals like silver and gold, which are often associated with these sulfide ores. google.com The sulfur atoms in the dithiocarbamate (B8719985) group form strong covalent bonds with metal ions on the mineral surface, such as copper in chalcopyrite (CuFeS₂) or silver in argentite (Ag₂S). This interaction creates a stable, hydrophobic layer, facilitating the mineral's attachment to air bubbles and enhancing its recovery. While specific recovery data for this compound is not available, the performance would theoretically be benchmarked against established collectors like xanthates or other dithiocarbamates.

Selective Separation from Other Elements (e.g., Arsenic)

A key challenge in copper metallurgy is the separation of valuable copper minerals from arsenic-bearing minerals like enargite (Cu₃AsS₄) and arsenopyrite (B74077) (FeAsS). google.com The selectivity of a collector is crucial for this process. Collectors are often used in conjunction with depressants (reagents that increase the hydrophilicity of unwanted minerals) and by controlling the pH of the pulp to optimize separation. Dithiocarbamates can offer different selectivity compared to traditional xanthate collectors, potentially allowing for a better rejection of arsenic-containing minerals under specific conditions. However, no specific studies demonstrating the efficacy of this compound for copper-arsenic separation have been identified.

Influence on Mineral Hydrophobicity and Flotation Activity

The primary function of a collector is to increase the natural hydrophobicity of a target mineral. This change is quantifiable by measuring the contact angle of a water droplet on the mineral surface; a higher contact angle indicates greater hydrophobicity. mdpi.com The adsorption of the diethylcarbamodithioate group onto a sulfide mineral surface would be expected to significantly increase its contact angle, thereby improving its flotation activity. The 2-cyanoethyl group, being polar, could modulate this effect, potentially fine-tuning the collector's affinity and selectivity between different minerals. Quantitative data, such as contact angle measurements or zeta potential shifts upon adsorption of this compound onto specific minerals, is not present in the reviewed literature.

Preconcentration and Extraction of Metal Ions from Aqueous Solutions

The ability of dithiocarbamates to form stable complexes with a wide range of heavy metals makes them suitable for applications in removing and preconcentrating metal ions from wastewater or industrial process solutions. mdpi.comresearchgate.net This process relies on the formation of metal-dithiocarbamate complexes that can be separated from the aqueous phase, for example, through solvent extraction or solid-phase extraction. The resulting complex can then be treated to recover the metal. The presence of the cyano group in this compound could influence the solubility and stability of these metal complexes, potentially offering advantages in specific extraction systems. However, detailed studies on its use for this purpose, including extraction efficiencies and selectivity for different metal ions, are lacking.

Catalytic Applications in Organic Synthesis and Polymerization

Dithiocarbamates can be used in various areas of organic synthesis. researchgate.net Some metal-dithiocarbamate complexes have shown catalytic activity in certain organic reactions. Furthermore, dithiocarbamates are a well-known class of chain transfer agents used in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. The effectiveness of a RAFT agent depends heavily on the substituents on the dithiocarbamate moiety. Despite these potential avenues, no specific research has been found that documents the use of this compound as a catalyst or as a chain transfer agent in polymerization.

Advanced Analytical Characterization Techniques for Research

Spectroscopic Methodologies for Mechanistic Elucidation

Spectroscopic techniques are indispensable for the structural and functional characterization of "2-Cyanoethyl diethylcarbamodithioate," offering non-destructive analysis of its key features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chain-End Functionality and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the covalent structure of "this compound" by providing information on the chemical environment of each atom. Both ¹H and ¹³C NMR are utilized for a complete structural assignment.

In anionic polymerization, for instance, the structure of the active chain end can be investigated using ¹H and ¹³C NMR measurements on model compounds. researchgate.net For molecules containing a 2-cyanoethyl group, NMR is instrumental in confirming the presence and connectivity of this functionality. researchgate.net The analysis of ¹H NMR spectra for "this compound" would reveal distinct signals corresponding to the diethylamino and the cyanoethyl groups. The ethyl protons would appear as a characteristic triplet and quartet pattern, while the methylene (B1212753) protons of the cyanoethyl group would present as two distinct triplets.

¹³C NMR spectroscopy complements the proton NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The nitrile carbon (C≡N) has a characteristic chemical shift in the 115-125 ppm range, while the thiocarbonyl carbon (C=S) of the dithiocarbamate (B8719985) group would appear further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Group Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Diethylamino -CH₃ 1.1 - 1.3 Triplet
Diethylamino -N-CH₂- 3.6 - 3.8 Quartet
Cyanoethyl -S-CH₂- 3.0 - 3.3 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Group Carbon Predicted Chemical Shift (δ, ppm)
Diethylamino -CH₃ 12 - 15
Diethylamino -N-CH₂- 45 - 50
Cyanoethyl -S-CH₂- 30 - 35
Cyanoethyl -CH₂-CN 15 - 20
Cyanoethyl -C≡N 117 - 120

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complex Formation and Concentration Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the "this compound" molecule and its potential complexes. The dithiocarbamate moiety is a strong chromophore, exhibiting characteristic absorption bands in the UV region. Dithiocarbamate ligands typically show two main absorption peaks. sysrevpharm.org

In the context of metal complex formation, UV-Vis spectroscopy is a valuable tool. For example, the complexation of diethyldithiocarbamate (B1195824) (DDTC) with copper (II) ions results in a prominent absorption peak around 450 nm. nih.gov This property allows for the monitoring of complex formation and can be used for the quantification of metal ions in solution. nih.gov The intensity of the absorption is directly proportional to the concentration of the complex, following the Beer-Lambert law. The complexation of anthocyanins with metalloids like Germanium and Boron has also been studied using UV-Vis, showing bathochromic and hyperchromic shifts upon complex formation. nih.gov

Table 3: Typical UV-Vis Absorption Maxima for Dithiocarbamate Systems

System λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Reference
Dithiocarbamate Ligand 266, 329 - sysrevpharm.org
Cu(DDTC)₂ Complex 435 1.41 x 10⁴ researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis in Research Contexts

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in "this compound." Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint. The key functional groups in this compound are the nitrile (C≡N), the thiocarbonyl (C=S), and the various C-H, C-N, and C-S single bonds.

The nitrile group exhibits a sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹. The C-N stretching vibration of the diethylamino group is typically observed around 1250-1350 cm⁻¹. The C=S stretch of the dithiocarbamate is expected in the 950-1050 cm⁻¹ range. The presence of alkane C-H stretching is indicated by strong absorptions between 2850 and 2960 cm⁻¹. libretexts.orglibretexts.org IR spectroscopy is also useful for observing changes in molecular structure, such as before and after a reaction. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Nitrile C≡N 2260 - 2240 Medium, Sharp
Dithiocarbamate C=S 950 - 1050 Medium to Strong
Diethylamino C-N 1250 - 1350 Medium
Alkyl C-H Stretch 2850 - 2960 Strong

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are essential for the separation, identification, and quantification of "this compound" from complex mixtures, such as reaction media or environmental samples.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Dithiocarbamate Analysis in Research Matrices

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a highly sensitive and selective technique for the analysis of non-volatile compounds like "this compound." HPLC separates the compound from other components in a mixture based on its differential partitioning between a stationary and a mobile phase. The separated compound is then introduced into a mass spectrometer, which provides mass and structural information, allowing for unambiguous identification and quantification.

In the context of cyanide poisoning research, LC-MS/MS has been used to identify and quantify metabolites like 2-aminothiazoline-4-carboxylic acid (ATCA). nih.gov This demonstrates the applicability of the technique for analyzing compounds with cyano-related functionalities in biological matrices. For dithiocarbamate analysis, HPLC-MS can be employed to directly detect the parent compound, offering an advantage over methods that require derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Derivatized Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While "this compound" itself may have limited volatility, GC-MS is highly relevant for the analysis of its potential degradation or derivatized products.

A common method for the analysis of dithiocarbamates involves their acid hydrolysis to form carbon disulfide (CS₂), which is then analyzed by GC-MS. nih.govthermofisher.com This approach provides a measure of the total dithiocarbamate content. For more specific analysis, derivatization reactions can be employed to convert "this compound" into a more volatile and thermally stable derivative suitable for GC-MS analysis. The use of direct sample introduction (DSI) GC-MS/MS can help to reduce matrix effects when analyzing complex samples. nih.gov The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte, which can be compared to spectral libraries for confident identification. researchgate.netresearchgate.net

Based on a comprehensive search of available scientific literature, detailed research findings specifically for the compound This compound in the context of the requested advanced analytical techniques are not sufficiently available to construct a thorough and informative article with supporting data tables.

Studies detailing the use of Scanning Electron Microscopy, Laser Microscopy, and specific electrochemical methods for interface and complexation studies have been identified for related dithiocarbamate compounds. However, per the strict requirement to focus solely on "this compound," the specific data for this compound is not present in the public domain resources accessed.

Therefore, it is not possible to generate the requested article with the required level of scientific detail and adherence to the specified outline at this time.

Theoretical and Computational Studies

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of dithiocarbamates. elsevierpure.comnih.gov For a molecule such as 2-Cyanoethyl diethylcarbamodithioate, these calculations can predict key parameters that govern its behavior.

Molecular Geometry and Electronic Structure: DFT studies can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. A key structural feature of N,N-dialkyldithiocarbamates is the planarity of the S₂CNC₂ fragment, which arises from the delocalization of the nitrogen lone pair of electrons into the C=S bond. This delocalization is represented by the resonance between the dithiocarbamate (B8719985) and thioureide forms. nih.gov This gives the C-N bond partial double bond character. nih.gov Computational methods can quantify the rotational barrier around this C-N bond and calculate the electron density distribution, highlighting the nucleophilic character of the sulfur atoms and the electrophilic nature of the thiocarbonyl carbon.

Reactivity Descriptors: Computational models can calculate various reactivity descriptors. For instance, mapping the electrostatic potential onto the electron density surface reveals regions susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO, typically localized on the dithiocarbamate moiety, indicates the molecule's ability to donate electrons, while the LUMO points to its electron-accepting capability. The HOMO-LUMO energy gap is a theoretical indicator of the molecule's kinetic stability. While specific calculations for this compound are not widely published, DFT has been used to study the reactivity of similar molecules, providing a basis for understanding reaction mechanisms. nih.govrsc.orgarxiv.org

Table 1: Theoretical Parameters from Quantum Chemical Calculations and Their Significance

Calculated Parameter Significance Relevance to this compound
Optimized Molecular GeometryPredicts stable 3D structure, bond lengths, and angles.Confirms the planarity of the S₂CNC₂ core and the conformation of the ethyl and cyanoethyl groups.
HOMO/LUMO EnergiesDetermine electron-donating/accepting ability and kinetic stability.The HOMO energy relates to its efficacy as a nucleophile or chelating agent; the LUMO energy relates to its susceptibility to radical addition.
Electrostatic Potential (ESP) MapVisualizes charge distribution and identifies sites for reaction.Highlights the nucleophilic sulfur atoms available for metal chelation and the electrophilic carbon of the C=S bond.
C-N Bond Rotational BarrierQuantifies the degree of double bond character.Indicates the extent of nitrogen lone pair delocalization, which influences the reactivity of the C=S group in RAFT polymerization.

Modeling of Metal-Dithiocarbamate Interactions and Adsorption Mechanisms

Dithiocarbamates are renowned for their ability to act as powerful chelating agents for a wide range of heavy and transition metal ions. researchgate.netmdpi.com Computational modeling is a key tool for understanding the thermodynamics, kinetics, and structural aspects of these interactions. primescholars.comuobaghdad.edu.iq

Coordination and Chelation: Dithiocarbamates typically bind to metal ions in a bidentate fashion through the two sulfur atoms, forming a stable four-membered chelate ring. nih.govnih.gov However, other coordination modes, such as monodentate and anisobidentate, are also known. nih.govresearchgate.net Computational methods like DFT can be used to model these coordination complexes, predicting their geometry (e.g., square planar, tetrahedral, or octahedral), stability, and the nature of the metal-sulfur bond. rsc.org For this compound, models would predict the formation of stable complexes with various metal ions, a property exploited in applications like heavy metal removal. researchgate.net The presence of the cyanoethyl group may subtly influence the electronic properties and steric accessibility of the chelating site compared to simpler dialkyldithiocarbamates.

Adsorption on Surfaces: Molecular Dynamics (MD) simulations and DFT are used to model the adsorption of dithiocarbamate-based collectors onto mineral or metal surfaces. nih.gov These simulations can reveal the orientation of the molecule on the surface, the strength of the adsorption, and the mechanism of interaction (physisorption vs. chemisorption). In the context of heavy metal remediation, models can simulate how chelating agents like this compound interact with metal ions in solution and facilitate their precipitation or adsorption onto a substrate. primescholars.commdpi.com The simulations can account for factors like solvent effects, pH, and the presence of competing ions to predict the efficiency and selectivity of the metal removal process. uobaghdad.edu.iqresearchgate.net

Table 2: Factors in Modeling Metal-Dithiocarbamate Interactions

Factor Modeling Approach Description
Coordination Mode DFTCalculation of energies for different binding modes (bidentate, monodentate) to determine the most stable complex. nih.gov
Metal Ion Selectivity DFT, MDComparing the binding energies and coordination geometries for different metal ions to predict preferential chelation. mdpi.com
Solvent Effects Continuum Solvation Models (in DFT), Explicit Solvent (in MD)Simulating the influence of the surrounding medium (e.g., water) on the stability and structure of the metal complex.
Adsorption Energetics DFT, MDCalculating the adsorption energy of the dithiocarbamate on a surface to determine the strength and nature of the interaction. nih.gov
System Dynamics MD, Kinetic ModelsSimulating the time-evolution of the system to understand the kinetics of chelation and adsorption processes. mdpi.comresearchgate.net

Simulations of Polymerization Kinetics and Chain Growth Control

Dithiocarbamates can be used as control agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net Kinetic simulations are vital for understanding and optimizing these complex polymerization processes.

Simulating RAFT Polymerization: The RAFT mechanism involves multiple competing reactions, including initiation, propagation, addition, fragmentation, and termination. openrepository.com Kinetic modeling, using both deterministic approaches (solving sets of differential equations, often with software like Predici) and stochastic methods (like Monte Carlo simulations), can predict the evolution of the polymerization. researchgate.nethereon.deresearchgate.net These simulations aim to forecast key outcomes such as monomer conversion over time, the evolution of the average molecular weight (Mn), and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. researchgate.netresearchgate.net

For a compound like this compound, simulations would be used to predict its effectiveness as a RAFT agent. However, based on established principles, simple N,N-dialkyldithiocarbamates are generally poor RAFT agents for common monomers under thermal conditions. cmu.edu Simulations would likely predict a lack of control, resulting in a broad PDI and a molecular weight that does not evolve linearly with conversion, consistent with experimental observations for this class of compounds. cmu.edu Kinetic Monte Carlo methods are particularly powerful as they can track the history of individual polymer chains, providing detailed information on the chain length distribution and the number of activation-deactivation cycles. researchgate.netmdpi.com

Structure-Activity Relationship Studies (e.g., related to chelating or polymerization efficacy)

Structure-activity relationship (SAR) studies, often guided by computational analysis, aim to correlate a molecule's chemical structure with its functional performance.

Polymerization Efficacy: For dithiocarbamates used in RAFT polymerization, the nature of the substituents on the nitrogen atom (the Z group) is critical. openrepository.comacs.org

Ineffective Dithiocarbamates : Simple N,N-dialkyldithiocarbamates, the class to which this compound belongs, are generally ineffective for controlling the polymerization of more activated monomers (MAMs) like styrenes and acrylates. cmu.edu Computational and experimental studies attribute this to the strong electron-donating character of the dialkylamino group. This enhances the delocalization of the nitrogen lone pair into the C=S bond, which in turn reduces the double-bond character of the thiocarbonyl group. cmu.edu This lowered reactivity of the C=S bond leads to a slow rate of addition of propagating radicals, making the RAFT equilibrium inefficient.

Effective Dithiocarbamates : In contrast, dithiocarbamates where the nitrogen lone pair is part of a conjugated or aromatic system (e.g., N-pyrrole or N-imidazole dithiocarbamates) are much more effective RAFT agents. cmu.edudntb.gov.ua In these systems, the nitrogen lone pair is less available to donate into the C=S bond, making the thiocarbonyl group more reactive towards radical addition and thus enabling controlled polymerization. cmu.edu

Chelating Efficacy: The structure of the dithiocarbamate also influences its efficacy as a metal chelator. The electronic and steric properties of the substituents on the nitrogen atom can tune the properties of the resulting metal complexes. nih.gov For example, studies have shown that replacing alkyl groups with aryl groups (e.g., diphenyldithiocarbamate vs. diethyldithiocarbamate) can enhance the metal chelating ability. mdpi.com While the diethyl groups in this compound provide a standard chelating backbone, the 2-cyanoethyl group on the sulfur atom primarily acts as a leaving group in the context of RAFT polymerization. In chelation applications, the entire molecule would typically be used as a ligand following the loss of a cation, or it could be part of a larger functional system. Computational studies can quantify these substituent effects on binding affinity and selectivity for different metals. rsc.orgnih.gov

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future research will likely prioritize the development of more efficient and selective methods for synthesizing 2-Cyanoethyl diethylcarbamodithioate. While traditional methods exist, the focus is shifting towards novel strategies that offer higher yields, greater purity, and milder reaction conditions. A key area of interest is the advancement of one-pot, multi-component reactions that combine starting materials like amines, carbon disulfide, and Michael acceptors in a single, efficient step. acs.orgresearchgate.net Such methods represent a significant improvement over traditional multi-step syntheses which can be costly and generate substantial waste. acs.org

Researchers are exploring catalyst-free and solvent-free conditions to further enhance the practicality and environmental standing of these syntheses. acs.orgresearchgate.net For instance, a synthesis for N,N-diethyldithiocarbamate nitrile ethyl (an alternative name for the target compound) in dimethyl sulfoxide (B87167) has been reported to achieve a yield of 91.06% and a purity of 94.23%, demonstrating a method that effectively reduces reaction intensity. researchgate.net The development of protocols using inexpensive and readily available starting materials is crucial for the large-scale industrial production necessary for applications in pharmaceuticals or agrochemicals. acs.org

Synthesis ApproachKey FeaturesPotential Advantages
One-Pot, Three-Component Reaction Condensation of an amine, carbon disulfide, and a Michael acceptor. researchgate.netHigh atom economy, reduced waste, simplified procedure. acs.org
Catalyst-Free Synthesis Reaction proceeds without a metal or organic catalyst. acs.orgresearchgate.netLower cost, avoids toxic catalyst contamination in the final product. acs.org
Solvent-Free Conditions Reactions are conducted without a solvent, often at room temperature. acs.orgresearchgate.netReduced environmental impact, simplified purification, increased safety. acs.org
Green Solvent Media Utilization of environmentally benign solvents like deep eutectic solvents (DES) or polyethylene (B3416737) glycol (PEG). rsc.orgRecyclable solvents, high yields, and short reaction times. rsc.org

Exploration of Expanded Applications in Advanced Materials and Nanotechnology

The application of this compound as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent is a significant area for future exploration. Dithiocarbamates are known to be effective RAFT agents, enabling the synthesis of polymers with controlled molecular weights, low dispersity, and complex architectures like block copolymers. nih.govresearchgate.netgoogle.com The activity of dithiocarbamate (B8719985) RAFT agents can be fine-tuned by altering the substituents on the nitrogen atom, making them highly versatile. researchgate.net Specifically, 2-Cyanoethyl dithiobenzoate has been successfully used as a RAFT agent for the polymerization of acrylonitrile (B1666552), suggesting that this compound could offer similar or complementary control in RAFT polymerizations. researchgate.netresearchgate.net Future work could focus on using this compound to create novel block copolymers with tailored properties for biomedical applications, such as drug delivery systems. researchgate.net

In nanotechnology, dithiocarbamates are used to functionalize nanoparticles, enhancing their stability and catalytic activity. For example, dithiocarbamate-functionalized magnetite-carbon nanocatalysts have been developed for organic transformations. nih.gov Research could be directed towards using this compound to modify the surface of gold or other metallic nanoparticles, exploring their potential in catalysis and sensing. The compound's utility could also be investigated in the synthesis of advanced composites, such as in-situ grown carbon nanotubes, where dithiocarbamate-based catalysts have been shown to improve the material's microstructure and mechanical performance. nih.gov

Deeper Understanding of Complex Reaction Mechanisms and Interfacial Phenomena

A more profound understanding of the reaction mechanisms involving this compound is essential for optimizing its synthesis and applications. Mechanistic studies on the formation of dithiocarbamates have indicated the involvement of intermediates like p-quinone methides in certain reactions. rsc.org Further investigation into the kinetics and thermodynamics of its formation via one-pot syntheses would enable precise control over reaction outcomes.

Integration with Green Chemistry Principles for Sustainable Processes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. nih.govwjarr.com The synthesis of this compound is an area ripe for the application of these principles. Future research will focus on optimizing existing green methods, such as catalyst-free and solvent-free syntheses, to make them viable for industrial-scale production. acs.orgresearchgate.netresearchgate.net

The 12 principles of green chemistry provide a framework for this research:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. youtube.com

Atom Economy: One-pot syntheses are particularly advantageous as they are highly atom-economic processes. acs.org

Safer Solvents and Auxiliaries: Expanding the use of benign solvents like water, deep eutectic solvents, or supercritical fluids (like scCO2), and eliminating the need for solvents altogether. rsc.orgresearchgate.net

Design for Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. wjarr.com

Use of Renewable Feedstocks: While current syntheses often rely on petrochemical-derived amines and carbon disulfide, future work could explore bio-based sources for these precursors. youtube.com

By systematically applying these principles, the entire lifecycle of this compound, from its synthesis to its application and eventual degradation, can be made more sustainable. youtube.comresearchgate.net

Computational Design and Predictive Modeling of Next-Generation Dithiocarbamate Derivatives

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new chemical entities. Future research will increasingly leverage computational design and predictive modeling to create next-generation dithiocarbamate derivatives with tailored properties. Methods like Density Functional Theory (DFT) can be used to study the electronic structure of molecules like this compound, providing insights into their reactivity and stability. researchgate.net

Q & A

Q. How should AI-driven approaches be ethically integrated into studies involving dithiocarbamate toxicity prediction?

  • Methodological Answer : Anonymize training data to remove identifiers. Validate AI models against peer-reviewed in vitro/in vivo datasets to reduce bias. Disclose limitations in predictive accuracy (e.g., false negatives in neurotoxicity) and maintain human oversight in data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.